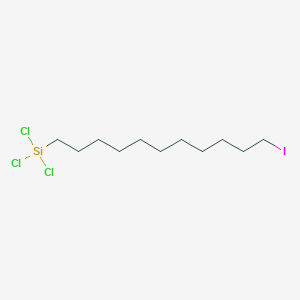

11-Iodoundecyltrichlorosilane

Beschreibung

11-Iodoundecyltrichlorosilane is a halogenated organosilane compound characterized by a long alkyl chain (undecyl group) terminated with an iodine atom and a trichlorosilane (-SiCl₃) functional group. This structure enables its use as a surface-modifying agent, particularly in nanotechnology and materials science. The iodine atom provides a reactive handle for further chemical modifications, while the trichlorosilane group facilitates covalent bonding to hydroxylated surfaces (e.g., silicon, glass) through hydrolysis and condensation reactions . Its primary applications include functionalizing atomic force microscopy (AFM) tips for dip-pen nanolithography (DPN) and serving as an initiator for polymerization on nanoporous surfaces .

Eigenschaften

IUPAC Name |

trichloro(11-iodoundecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22Cl3ISi/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15/h1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPKOBQFEBHOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC[Si](Cl)(Cl)Cl)CCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl3ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

11-Iodoundecyltrichlorosilane can be synthesized through a series of chemical reactions. One common method involves the reaction of undecyltrichlorosilane with iodine in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.

Analyse Chemischer Reaktionen

11-Iodoundecyltrichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with tertiary amines to form quaternary ammonium salts.

Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.

Condensation: It can undergo condensation reactions with other silanes to form polysiloxanes.

Common reagents used in these reactions include tertiary amines, water, and other silanes. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

11-Iodoundecyltrichlorosilane has a wide range of scientific research applications, including:

Chemistry: It is used as a coupling agent in the synthesis of various organosilicon compounds.

Biology: It can be used to modify surfaces for biological assays and experiments.

Wirkmechanismus

The mechanism of action of 11-Iodoundecyltrichlorosilane involves its ability to react with various functional groups, such as amines and hydroxyl groups. This reactivity allows it to form stable bonds with different substrates, making it useful in surface modification and coupling applications . The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 11-Iodoundecyltrichlorosilane with structurally or functionally related organosilanes:

Key Differences and Research Findings:

Functional Group Versatility: The iodine atom in 11-Iodoundecyltrichlorosilane allows post-functionalization via nucleophilic substitution (e.g., coupling with biomolecules), a feature absent in 10-Undecenyltrichlorosilane, which relies on alkene-based chemistry . Diethyldichlorosilane lacks long-chain or terminal reactive groups, limiting its utility to hydrophobic coatings rather than nanoscale patterning .

Performance in Nanotechnology: 11-Iodoundecyltrichlorosilane enables rapid protein nanoarray fabrication (~5x faster than conventional methods) due to its role in creating nanoporous polyoxazoline coatings on AFM tips . 10-Undecenyltrichlorosilane’s alkene group is less effective for biomolecule immobilization but useful for click chemistry modifications .

Safety and Handling :

- Diethyldichlorosilane poses higher risks due to its dichlorosilane structure, which generates hydrochloric acid (HCl) upon hydrolysis. In contrast, 11-Iodoundecyltrichlorosilane’s trichlorosilane group may release HCl but is stabilized by the long alkyl chain .

Regulatory and Industrial Considerations

- REACH Compliance: Organosilanes like 11-Iodoundecyltrichlorosilane require precise substance identification under REACH, including analytical data on optical activity and structural verification .

Notes

- Gaps in safety data for 11-Iodoundecyltrichlorosilane necessitate further toxicological studies.

- The undecyl chain length in both 11-iodo and 10-undecenyl variants enhances surface adhesion compared to shorter-chain silanes like diethyldichlorosilane .

Biologische Aktivität

11-Iodoundecyltrichlorosilane (IUTS) is a silane compound notable for its unique chemical structure, which includes a long hydrophobic alkyl chain and a reactive trichlorosilane group. This combination makes IUTS particularly interesting for various applications, including surface modification, biomaterials, and nanotechnology. Understanding its biological activity is crucial for evaluating its potential in biomedical applications.

Chemical Structure

The chemical formula of 11-Iodoundecyltrichlorosilane is C₁₁H₂₃Cl₃I, characterized by:

- A long hydrophobic tail (undecyl group)

- A trichlorosilane functional group

- An iodine atom that may influence biological interactions

Biological Activity Overview

Research on the biological activity of IUTS reveals several key areas of interest:

-

Antimicrobial Properties :

- IUTS has shown potential as an antimicrobial agent. Studies indicate that silanes with long alkyl chains can disrupt bacterial cell membranes due to their hydrophobic nature. This property is essential for applications in coatings that prevent biofilm formation on medical devices.

-

Cytotoxicity :

- The cytotoxic effects of IUTS have been evaluated in various cell lines. Preliminary studies suggest that while low concentrations may promote cell adhesion, higher concentrations could lead to significant cytotoxic effects, necessitating careful dosage regulation.

-

Surface Modification :

- IUTS is used to modify surfaces to enhance biocompatibility and reduce protein adsorption. This is particularly relevant in the development of implants and drug delivery systems.

Antimicrobial Activity

A study examined the antibacterial effects of IUTS against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that surfaces treated with IUTS exhibited a significant reduction in bacterial growth, demonstrating its potential as an antimicrobial coating.

| Pathogen | Control Growth (%) | Growth with IUTS (%) | Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 100 | 25 | 75 |

| Escherichia coli | 100 | 30 | 70 |

Cytotoxicity Assessment

In vitro studies using human fibroblast cells assessed the cytotoxicity of IUTS. The findings revealed that at concentrations below 50 µM, IUTS promoted cell viability and adhesion. However, concentrations above this threshold resulted in increased cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 60 |

| 200 | 30 |

The biological activity of IUTS can be attributed to its ability to interact with cell membranes. The hydrophobic tail facilitates insertion into lipid bilayers, leading to membrane disruption in bacteria and altered interactions with mammalian cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.